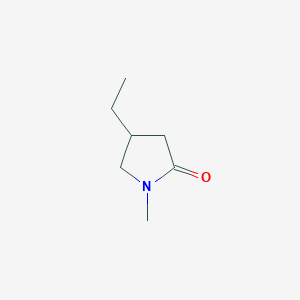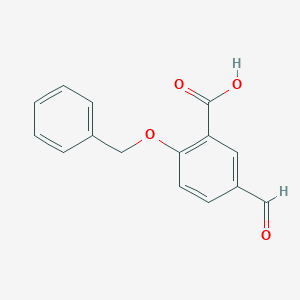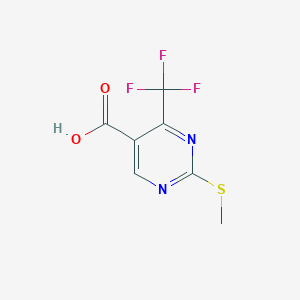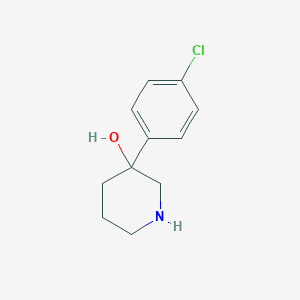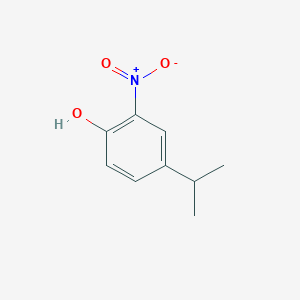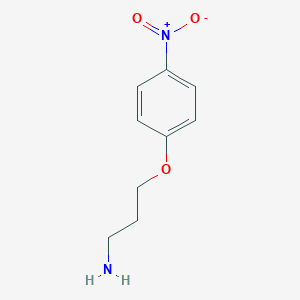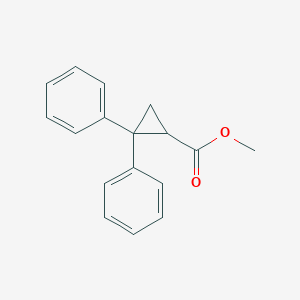
Methyl 2,2-diphenylcyclopropanecarboxylate
Overview
Description
“Methyl 2,2-diphenylcyclopropanecarboxylate” is a chemical compound with the molecular formula C17H16O2 . It has an average mass of 252.308 Da and a monoisotopic mass of 252.115036 Da .
Molecular Structure Analysis
The molecular structure of “Methyl 2,2-diphenylcyclopropanecarboxylate” consists of 17 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The exact spatial arrangement of these atoms would be determined by various factors including the types of chemical bonds present and the molecule’s overall geometry.Physical And Chemical Properties Analysis
“Methyl 2,2-diphenylcyclopropanecarboxylate” has a molecular weight of 252.31 g/mol. More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data would typically be determined experimentally .Scientific Research Applications
Chemical Synthesis
“Methyl 2,2-diphenylcyclopropanecarboxylate” is a chemical compound that can be used in various chemical syntheses . It’s often used as a building block in the creation of more complex molecules .
Enantioselective C-H Functionalization
This compound has been used in the enantioselective C-H functionalization of relatively electron-deficient methyl sites . This process is crucial in the field of organic chemistry for the creation of chiral molecules .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2,2-diphenylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-19-16(18)15-12-17(15,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCBDWDNFBAQJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70298336 | |
| Record name | methyl 2,2-diphenylcyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-diphenylcyclopropanecarboxylate | |
CAS RN |
19179-60-3 | |
| Record name | NSC122598 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122598 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2,2-diphenylcyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Methyl 2,2-diphenylcyclopropanecarboxylate react differently than its siloxy-substituted counterparts in the presence of carbon disulfide and methyl iodide?
A1: Unlike its siloxy-substituted counterparts, which undergo ring expansion to form dihydrothiophenecarboxylates, Methyl 2,2-diphenylcyclopropanecarboxylate undergoes ring opening when treated with LDA, carbon disulfide, and methyl iodide []. This difference stems from the absence of the siloxy group, which plays a crucial role in the 1,3-sigmatropic rearrangement observed in the siloxy-substituted compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




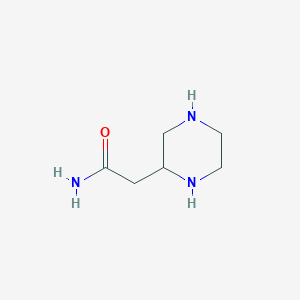
![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride](/img/structure/B172622.png)

![(1R,2S,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B172624.png)
